molecular formula C24H34N4O5 B3087501 1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester CAS No. 1174020-63-3

1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester

Cat. No. B3087501
CAS RN: 1174020-63-3
M. Wt: 458.5 g/mol
InChI Key: RMLXRZAZIKJXFL-UXHICEINSA-N
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Description

The compound “1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester” is a complex organic molecule. It features an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic scaffold and multiple functional groups. The 8-azabicyclo[3.2.1]octane core is a common feature in many biologically active compounds, including tropane alkaloids . The exact structure and stereochemistry of the compound would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the bicyclic scaffold and the attachment of the various functional groups. The exact reactions would depend on the specific synthetic route chosen .

Scientific Research Applications

Functional Chemical Groups in CNS Drug Synthesis

Research has identified heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) as significant for synthesizing compounds with potential Central Nervous System (CNS) activity. This includes groups like piperidine, which is a core component of the compound . These groups can lead to effects ranging from depression to convulsion, indicating a wide range of potential CNS-related applications (Saganuwan, 2017).

Synthetic Utilities of Heterocyclic Compounds

The synthesis of various heterocyclic compounds from components like o-phenylenediamines, which share structural similarities with the query compound, has been explored for their potential in creating benzimidazoles, quinoxalines, and benzo[diazepines. These methods and applications suggest a framework for the synthesis and application of similar complex molecules in medicinal chemistry (Ibrahim, 2011).

Antimycobacterial Activity of Piperazine Derivatives

Piperazine, a core motif in many pharmacologically active compounds, including potentially the one , shows significant antimycobacterial activity. This highlights the therapeutic potential of piperazine derivatives against Mycobacterium tuberculosis, including multidrug-resistant strains. The review suggests a critical role for such structures in developing new anti-mycobacterial agents (Girase et al., 2020).

Phthalate Derivatives in Food Packaging

While the specific compound does not directly relate to phthalates, research on phthalate esters in food processing and packaging explores the analysis and effects of similar complex esters in various matrices. This suggests potential investigative pathways for the environmental and health impact assessments of complex esters, including the compound (Harunarashid et al., 2017).

Future Directions

Future research on this compound could focus on further elucidating its structure, optimizing its synthesis, and investigating its biological activity. This could involve the use of advanced synthetic techniques, structural analysis methods, and biological assays .

properties

IUPAC Name

tert-butyl 4-[[(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5/c1-24(2,3)33-23(31)26-13-11-18(12-14-26)25-21(29)20-10-9-19-15-27(20)22(30)28(19)32-16-17-7-5-4-6-8-17/h4-8,18-20H,9-16H2,1-3H3,(H,25,29)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLXRZAZIKJXFL-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester
Reactant of Route 6
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester

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